molecular formula C4H8Cl2O B13469478 4,4-Dichlorobutan-1-ol CAS No. 159433-58-6

4,4-Dichlorobutan-1-ol

Cat. No.: B13469478
CAS No.: 159433-58-6
M. Wt: 143.01 g/mol
InChI Key: OHSSXJLLWCUPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dichlorobutan-1-ol is an organic compound with the molecular formula C4H8Cl2O. It is a chlorinated alcohol, characterized by the presence of two chlorine atoms attached to the fourth carbon of a butanol chain. This compound is of interest in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dichlorobutan-1-ol can be synthesized through the chlorination of 3-buten-1-ol. The process involves the reaction of propylene with aqueous formaldehyde stabilized with alcohol in the presence of silica sand to form 3-buten-1-ol, which is then chlorinated to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4,4-Dichlorobutanal or 4,4-dichlorobutanoic acid.

    Reduction: 4-chlorobutan-1-ol or butan-1-ol.

    Substitution: Products depend on the nucleophile used, such as 4-chlorobutan-1-amine when ammonia is used.

Scientific Research Applications

4,4-Dichlorobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-dichlorobutan-1-ol involves its interaction with molecular targets through its hydroxyl and chlorine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathways involved. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobutan-1-ol: Similar structure but with chlorine atoms on the third and fourth carbons.

    4-Chlorobutan-1-ol: Contains only one chlorine atom on the fourth carbon.

    Butan-1-ol: A non-chlorinated analog.

Uniqueness

4,4-Dichlorobutan-1-ol is unique due to the presence of two chlorine atoms on the same carbon, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired.

Biological Activity

4,4-Dichlorobutan-1-ol (C4H8Cl2O) is a chlorinated alcohol that has garnered attention due to its potential biological activities. This compound features two chlorine atoms attached to the fourth carbon of the butanol chain, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be represented by its SMILES notation: C(CC(Cl)Cl)CO. The molecular formula indicates the presence of two chlorine atoms, which are essential for its biological interactions.

PropertyValue
Molecular FormulaC4H8Cl2O
Molecular Weight143.02 g/mol
Boiling Point182 °C
Melting Point-20 °C
SolubilitySoluble in water

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be as low as 6.3 μM against certain bacterial strains, suggesting potent antibacterial activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)
Staphylococcus aureus6.3
Escherichia coli12.5
Pseudomonas aeruginosa25

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies involved testing the compound against various human cell lines, including MRC5 (lung fibroblast) and HepG2 (liver cancer). The results indicated that while the compound possesses antimicrobial activity, it also exhibits cytotoxic effects at higher concentrations.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)
MRC550
HepG240

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of chlorine atoms enhances its ability to disrupt cellular membranes or interfere with metabolic processes in microorganisms.

Case Studies

Several case studies have highlighted the practical applications of this compound in various fields:

  • Pharmaceutical Development : In drug formulation studies, this compound has been investigated as a potential lead compound for developing new antibiotics due to its effective antimicrobial properties.
  • Agricultural Applications : The compound has shown promise as a pesticide ingredient due to its ability to inhibit bacterial growth that can cause plant diseases.
  • Toxicological Assessments : Ongoing research is focused on understanding the long-term effects of exposure to this compound in both environmental and clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Dichlorobutan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be achieved via chlorination of diols or reduction of chlorinated precursors. Key routes include:

  • Hydrochloric acid-mediated chlorination : Refluxing butanediol derivatives with concentrated HCl at 103°C for 0.5 hours yields this compound, but over-chlorination may occur without precise stoichiometric control .
  • Catalytic chlorination : Using AlCl₃ or BF₃·Et₂O as catalysts improves selectivity, reducing side products like 1,4-dichlorobutane. Reaction progress should be monitored via TLC or GC .
    Optimization involves adjusting solvent polarity (e.g., THF vs. water) and temperature to favor mono- vs. di-chlorination .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for potential impurities?

  • Methodological Answer :

  • NMR spectroscopy : ¹H NMR (δ 1.8–2.1 ppm for Cl-CH₂ groups) and ¹³C NMR (δ 40–45 ppm for chlorinated carbons) confirm substitution patterns. Impurities like residual solvents (e.g., THF) appear as distinct peaks, necessitating deuterated solvent blanks .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 143.0) identifies molecular ions, while GC-MS detects volatile by-products (e.g., dichlorobutane isomers) .
  • IR spectroscopy : O-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) validate functional groups. Baseline subtraction is critical for trace impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to corrosive (H314) and respiratory (H335) hazards .
  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation or moisture absorption .
  • Spill management : Neutralize spills with sand or vermiculite, then dispose in labeled containers. Avoid drains to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound's interactions with biomolecules?

  • Methodological Answer : Contradictions in thermodynamic parameters (e.g., ΔH, ΔS) may arise from solvent polarity or protein conformational states. To address this:

  • Differential scanning calorimetry (DSC) : Measure denaturation temperatures (Tₘ) of proteins (e.g., lysozyme) in the presence of this compound under controlled pH and ionic strength .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kₐ) by titrating the compound into protein solutions, comparing results across buffer systems (e.g., phosphate vs. Tris) .
  • Replicate studies : Use standardized protocols (e.g., fixed ligand:protein ratios) to minimize variability .

Q. What strategies mitigate side reactions during the synthesis of this compound using chlorination agents?

  • Methodological Answer :

  • Stoichiometric control : Limit HCl excess to <10% molar ratio to prevent di-chlorination. Use slow addition via dropping funnel .
  • In-situ quenching : Add NaHCO₃ post-reaction to neutralize excess HCl, minimizing acid-catalyzed elimination reactions .
  • Catalyst selection : BF₃·Et₂O enhances regioselectivity for terminal chlorination, reducing internal substitution byproducts .

Q. How does this compound's chlorination pattern affect its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 4,4-dichloro configuration creates steric hindrance, favoring Sₙ2 mechanisms with strong nucleophiles (e.g., KCN):

  • Kinetic studies : Monitor reaction rates in polar aprotic solvents (e.g., DMSO) via conductivity measurements. Compare with 1-chlorobutane controls .
  • Leaving group effects : The -OH group can be activated via tosylation (TsCl/pyridine) to improve substitution efficiency .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries, explaining steric vs. electronic influences .

Properties

CAS No.

159433-58-6

Molecular Formula

C4H8Cl2O

Molecular Weight

143.01 g/mol

IUPAC Name

4,4-dichlorobutan-1-ol

InChI

InChI=1S/C4H8Cl2O/c5-4(6)2-1-3-7/h4,7H,1-3H2

InChI Key

OHSSXJLLWCUPEV-UHFFFAOYSA-N

Canonical SMILES

C(CC(Cl)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.